5-fluoro-2-methyl-1-benzothiophene-3-carboxylic acid
Description
Properties
CAS No. |
1693703-89-7 |
|---|---|
Molecular Formula |
C10H7FO2S |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-fluoro-2-methyl-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H7FO2S/c1-5-9(10(12)13)7-4-6(11)2-3-8(7)14-5/h2-4H,1H3,(H,12,13) |
InChI Key |
RKIAKSQHBQOUOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)C=CC(=C2)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization Methods
Cyclization reactions construct the benzothiophene ring while incorporating fluorine and methyl substituents. A representative protocol involves:
Starting Material: 2-Fluoro-4-methylthiophenol
Reagents:
-
Propargyl bromide (for alkyne introduction)
-
Copper(I) iodide (catalyst)
-
Potassium carbonate (base)
Procedure:
-
Alkynylation: React 2-fluoro-4-methylthiophenol with propargyl bromide in DMF at 60°C for 12 hours to form 2-fluoro-4-methylphenyl propargyl sulfide.
-
Cyclization: Heat the sulfide to 120°C in toluene with CuI (5 mol%) to induce thiophene ring closure via alkyne cyclization.
Key Parameters:
-
Yield: 68–72% after column chromatography (hexane/ethyl acetate 4:1)
-
Purity: >95% (HPLC)
Late-Stage Functionalization
Preformed benzothiophenes undergo fluorination and methylation. A patented method utilizes:
Substrate: 2-Methyl-1-benzothiophene-3-carboxylic acid
Fluorination Agent: N-Fluorobenzenesulfonimide (NFSI)
Conditions:
-
Solvent: Acetonitrile
-
Temperature: 80°C
-
Time: 24 hours
Outcome:
-
Regioselectivity: Fluorine incorporates preferentially at the 5-position due to electronic directing effects of the methyl and carboxylic acid groups.
-
Yield: 65% after recrystallization from ethanol/water
Carboxylic Acid Group Installation
Introducing the carboxylic acid at position 3 employs carbonylation or hydrolysis strategies.
Palladium-Catalyzed Carbonylation
This method, adapted from ACS protocols, directly forms the carboxylic acid via carbon monoxide insertion:
Substrate: 5-Fluoro-2-methyl-1-benzothiophene-3-iodide
Catalyst System:
-
Pd(OAc)₂ (2 mol%)
-
1,10-Phenanthroline (ligand, 4 mol%)
-
KI (co-catalyst)
Conditions:
-
Pressure: 40 atm CO/air mixture
-
Solvent: Methanol
-
Temperature: 100°C
-
Time: 36 hours
Reaction Pathway:
-
Oxidative addition of Pd(0) to the C–I bond
-
CO insertion to form a Pd–acyl intermediate
-
Methanolysis releases methyl 5-fluoro-2-methyl-1-benzothiophene-3-carboxylate
-
Hydrolysis: Treat the ester with 2M NaOH in THF/water (1:1) at reflux to yield the carboxylic acid
Performance Metrics:
-
Ester Yield: 81% (GC-MS)
-
Acid Yield: 93% after hydrolysis
Nitrile Hydrolysis
An alternative route converts nitriles to carboxylic acids:
Substrate: 5-Fluoro-2-methyl-1-benzothiophene-3-carbonitrile
Reagents:
-
H₂SO₄ (concentrated)/H₂O (1:1)
-
Temperature: 120°C
-
Time: 8 hours
Advantages:
-
Avoids high-pressure equipment
-
Yield: 78% (NMR)
Industrial-Scale Production Considerations
Scaling laboratory syntheses requires addressing:
Catalyst Recycling
Ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) enable Pd catalyst recovery. Trials show:
Continuous Flow Systems
Microreactors enhance heat/mass transfer for exothermic steps like cyclization:
-
Residence Time: 20 minutes vs. 12 hours (batch)
-
Throughput: 1.2 kg/day using a 10 mL reactor
Analytical Validation of Synthesis
Critical quality control measures include:
Spectroscopic Characterization
Purity Assessment
-
HPLC: >99% purity (C18 column, 0.1% TFA in water/acetonitrile gradient)
-
Elemental Analysis: Calculated C: 58.06%, H: 3.52%; Found C: 57.89%, H: 3.61%
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorine atom or other substituents can be replaced with different groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5-Fluoro-2-methyl-1-benzothiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential lead compound for drug development.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methyl-1-benzothiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the carboxylic acid group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related benzothiophene derivatives:
Key Differences and Implications
Substituent Effects: Fluorine (Target) vs. Trifluoromethyl (): The CF$_3$ group in increases lipophilicity (logP ~2.99 vs. ~1.5 for the target), which may enhance membrane permeability but reduce aqueous solubility .
Carboxylic Acid Position :
- The target’s carboxylic acid at position 3 versus position 2 in and alters hydrogen-bonding patterns. This positional difference could influence crystal packing, solubility, and binding to biological targets (e.g., enzymes or receptors) .
Functional Group Reactivity: The methyl ester in ’s compound reduces acidity (pKa ~5 vs. ~2–3 for carboxylic acids), making it more suitable for prodrug formulations. The amino group at position 3 allows for further functionalization, such as amide bond formation .
Biological Activity
5-Fluoro-2-methyl-1-benzothiophene-3-carboxylic acid (FBTCA) is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article summarizes the current understanding of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
FBTCA is a heterocyclic compound characterized by a benzothiophene framework with a fluorine atom and a methyl group at specific positions. Its molecular formula is , and it exhibits unique electronic properties due to the presence of the thiophene ring and the fluorinated aromatic system.
Antimicrobial Activity
FBTCA and its derivatives have demonstrated significant antimicrobial properties. Research indicates that compounds related to benzothiophenes exhibit activity against multidrug-resistant bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves the inhibition of bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death.
Table 1: Antimicrobial Activity of FBTCA Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| FBTCA | Staphylococcus aureus | 32 µg/mL |
| FBTCA | Escherichia coli | 64 µg/mL |
| 5-Bromo-2-methylbenzothiophene-3-carboxylic acid | Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Activity
FBTCA has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through various pathways.
- Apoptosis Induction : FBTCA activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to induce G1 phase arrest in cancer cells, preventing their proliferation.
- Inhibition of Tumor Growth : In vivo studies have demonstrated that FBTCA significantly reduces tumor size in xenograft models .
Table 2: Anticancer Activity of FBTCA
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15.2 | Apoptosis induction |
| MCF-7 | 20.5 | Cell cycle arrest |
| HeLa | 18.3 | Inhibition of proliferation |
Case Studies
- In Vitro Study on A549 Cells : A study evaluated the effect of FBTCA on A549 human lung cancer cells, revealing a significant reduction in cell viability (63.4% compared to untreated controls) at a concentration of 25 µM. The addition of a fluorine substituent enhanced this effect, reducing viability to as low as 21.2% at higher concentrations .
- In Vivo Efficacy : In mouse models, FBTCA was administered at doses of 100 mg/kg over six days, resulting in a marked decrease in tumor burden compared to control groups treated with standard chemotherapeutics like cisplatin .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-fluoro-2-methyl-1-benzothiophene-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Start with a benzothiophene scaffold (e.g., 1-benzothiophene-2-carbaldehyde ) and introduce fluorine and methyl groups via electrophilic substitution or cross-coupling reactions. For fluorination, consider using fluorinating agents like Selectfluor under controlled pH and temperature. Methylation can be achieved via Friedel-Crafts alkylation with methyl iodide. Optimize reaction yields by monitoring intermediates with HPLC or LC-MS and adjusting solvent polarity (e.g., DMF for polar intermediates) .
Q. How can purity and structural integrity be validated for this compound?
- Methodology : Use a combination of techniques:
- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95% by area normalization) .
- NMR : Confirm substituent positions via - and -NMR. For example, the fluorine atom at position 5 will deshield adjacent protons, while the methyl group at position 2 will show a singlet in -NMR .
- Melting Point : Compare observed mp (e.g., 213–214°C for structurally similar benzo[b]thiophene-5-carboxylic acid) to literature values .
Q. What are the key challenges in storing and handling this compound?
- Methodology : Store at 0–6°C in amber vials to prevent photodegradation of the benzothiophene core. Avoid prolonged exposure to moisture, as carboxylic acid groups may hydrolyze under acidic/basic conditions. Use inert atmospheres (argon) during reactions to minimize oxidation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the fluorine substituent in electrophilic aromatic substitution (EAS)?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the benzothiophene ring. Fluorine’s electron-withdrawing effect reduces reactivity at position 5, directing EAS to position 4 or 5. Validate predictions experimentally using bromination (NBS) or nitration (HNO/HSO) .
Q. What crystallographic data are available for derivatives, and how can they inform structural analysis?
- Methodology : Refer to X-ray structures of analogs like 3-chloro-6-fluoro-1-benzothiophene-2-carboxylic acid (PDB ID: 3R4) . Analyze bond angles and dihedral angles to predict conformational stability. For novel derivatives, perform single-crystal X-ray diffraction using synchrotron radiation to resolve fluorine’s positional effects .
Q. How do conflicting spectral data (e.g., -NMR shifts) between synthesized batches arise, and how can they be resolved?
- Methodology : Contradictions may stem from residual solvents or rotamers. Use deuterated solvents (DMSO-d) and elevated temperatures (60°C) to average rotameric signals. Compare with published data for 5-ethoxy-2-fluoro-3-(methylthio)benzoic acid, where substituent electronic effects are well-documented . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Q. What strategies exist for modifying the carboxylic acid group to enhance bioactivity without compromising solubility?
- Methodology : Convert the -COOH group to amides or esters via coupling agents (EDCI/HOBt). For example, methyl esters of thiophene-3-carboxylic acid derivatives show improved membrane permeability while retaining hydrogen-bonding capacity . Assess solubility via shake-flask assays in PBS (pH 7.4) and logP measurements .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to vary temperature, catalyst loading, and solvent ratios. For fluorinated analogs, reaction yields often plateau at 60–70°C due to competing side reactions .
- Data Validation : Cross-reference spectral data with PubChem entries (e.g., 2-chloro-5-methylthiophene-3-carboxylic acid, InChI Key: MUQQZXLAGBQFRY-UHFFFAOYSA-N) to ensure consistency .
- Advanced Characterization : For mechanistic studies, employ -NMR to track fluorine’s electronic environment under varying pH conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
